molecular formula C12H18BNO3 B1408860 3-(2-Morpholinoethyl)phenylboronic acid CAS No. 1704066-85-2

3-(2-Morpholinoethyl)phenylboronic acid

Cat. No.: B1408860
CAS No.: 1704066-85-2
M. Wt: 235.09 g/mol
InChI Key: RKLMLQQXSGIRFE-UHFFFAOYSA-N
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Description

“3-(2-Morpholinoethyl)phenylboronic acid” is a chemical compound with the molecular formula C12H18BNO4 . It has an average mass of 251.087 Da and a monoisotopic mass of 251.132889 Da .

Scientific Research Applications

Anticancer Potential

3-(2-Morpholinoethyl)phenylboronic acid derivatives have been studied for their potential in cancer treatment. Phenylboronic acid and benzoxaborole derivatives demonstrated significant antiproliferative activity in ovarian cancer cells. They induced cell cycle arrest in the G2/M phase, leading to apoptosis, which is characterized by caspase-3 activation and changes in cell morphology (Psurski et al., 2018).

Molecular Synthesis

These compounds are involved in various chemical reactions. For instance, o-Formylphenylboronic acid reacts with morpholine to form specific derivatives, which have been observed to form hydrogen-bonded dimers with a planar benzoxaborole fragment (Sporzyński et al., 2005). Additionally, phenylboronic acid facilitates the condensation reaction of phloroglucinol with unsaturated carbonyl compounds, leading to the formation of novel C3-symmetric 2H-chromene derivatives (Pettigrew et al., 2005).

Cellulose Depolymerization

In research focusing on sustainable chemistry, derivatives of phenylboronic acid, including those with a morpholine substitution, have been used to hydrolytically dissolve cellulose in water. This process leads to the efficient hydrolysis of cellulose, forming water-soluble oligosaccharides, highlighting its potential in biomass conversion (Levi et al., 2016).

Crystal Engineering

Phenylboronic acids, including derivatives like this compound, are utilized in crystal engineering. They exhibit conformational diversity in molecular complexes and play a role in co-crystal formation with N-donor compounds, contributing to the development of novel crystal structures (Varughese et al., 2011).

Catalyst in Chemical Reactions

These compounds serve as catalysts in various chemical syntheses. For example, phenylboronic acids have been used as catalysts for the efficient and rapid one-pot synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages like operational simplicity and environmental friendliness (Nemouchi et al., 2012).

Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials, potentially including this compound derivatives, have been explored for diagnostic and therapeutic applications, particularly for their unique ability to form reversible complexes with polyols (Lan & Guo, 2019).

Safety and Hazards

The safety data sheet for a similar compound, phenylboronic acid, suggests that it is harmful if swallowed and should be handled with appropriate personal protective equipment . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 3-(2-Morpholinoethyl)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . The this compound is one such nucleophilic organic group .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is water soluble , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, particularly in the creation of new molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water soluble and may spread in water systems . This solubility can affect the compound’s distribution and its interaction with its targets.

Properties

IUPAC Name

[3-(2-morpholin-4-ylethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c15-13(16)12-3-1-2-11(10-12)4-5-14-6-8-17-9-7-14/h1-3,10,15-16H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLMLQQXSGIRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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